molecular formula C19H24BrNO6 B13563205 2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid

2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid

Cat. No.: B13563205
M. Wt: 442.3 g/mol
InChI Key: HKBAEGAOBKQIFW-UHFFFAOYSA-N
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Description

2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[34]octan-7-yl]oxy}acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Introduction of the bromophenyl group: This step involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Attachment of the acetic acid moiety: This is done through an esterification reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[7-(3-chlorophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid
  • 2-{[7-(3-fluorophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid

Uniqueness

The presence of the bromophenyl group in 2-{[7-(3-bromophenyl)-2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy}acetic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated or fluorinated analogs.

Properties

Molecular Formula

C19H24BrNO6

Molecular Weight

442.3 g/mol

IUPAC Name

2-[[7-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid

InChI

InChI=1S/C19H24BrNO6/c1-17(2,3)27-16(24)21-10-18(11-21)9-19(12-26-18,25-8-15(22)23)13-5-4-6-14(20)7-13/h4-7H,8-12H2,1-3H3,(H,22,23)

InChI Key

HKBAEGAOBKQIFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)(C3=CC(=CC=C3)Br)OCC(=O)O

Origin of Product

United States

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